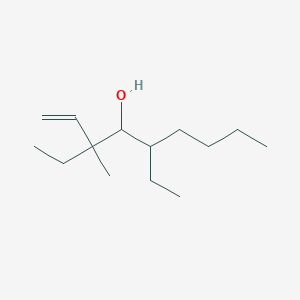
3,5-Diethyl-3-methylnon-1-EN-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethyl-3-methylnon-1-EN-4-OL: is an organic compound characterized by its unique structure, which includes a nonane backbone with ethyl and methyl substituents, and an alcohol functional group. This compound is part of the broader class of alcohols, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-3-methylnon-1-EN-4-OL typically involves the alkylation of a nonane derivative followed by the introduction of the alcohol functional group. One common method is the Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes or the use of advanced synthetic techniques such as flow chemistry. These methods allow for the efficient and scalable production of the compound, meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diethyl-3-methylnon-1-EN-4-OL undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C).
Substitution: The alcohol group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)
Reduction: H2 gas with Pd/C, LiAlH4 (Lithium aluminium hydride)
Substitution: SOCl2, PBr3 (Phosphorus tribromide)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
3,5-Diethyl-3-methylnon-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.
Mecanismo De Acción
The mechanism by which 3,5-Diethyl-3-methylnon-1-EN-4-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The alcohol group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic nonane backbone allows it to interact with lipid membranes, potentially affecting cellular processes.
Comparación Con Compuestos Similares
- 3,5-Dimethyl-1-hexyn-3-ol
- 3,5-Dimethyl-1-hexyn-3-acetate
- 3,5-Dimethyl-3-hydroxy-1-hexen-1-yl benzoate
Comparison: 3,5-Diethyl-3-methylnon-1-EN-4-OL is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the nonane backbone. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
61128-70-9 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
3,5-diethyl-3-methylnon-1-en-4-ol |
InChI |
InChI=1S/C14H28O/c1-6-10-11-12(7-2)13(15)14(5,8-3)9-4/h8,12-13,15H,3,6-7,9-11H2,1-2,4-5H3 |
Clave InChI |
VXMVGRXATAEZTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(C(C)(CC)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




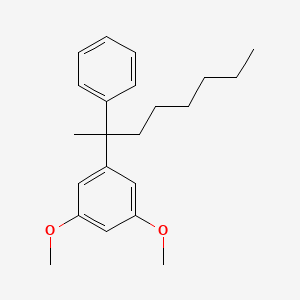
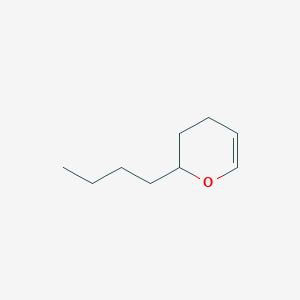

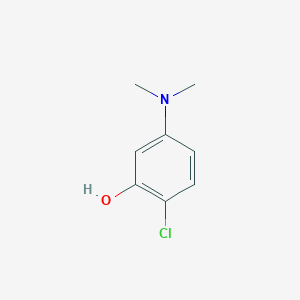
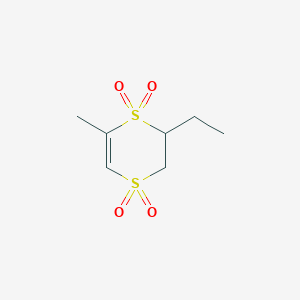
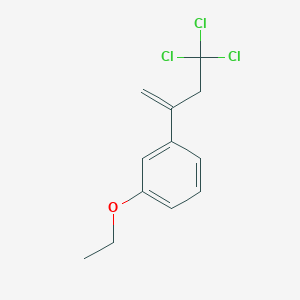
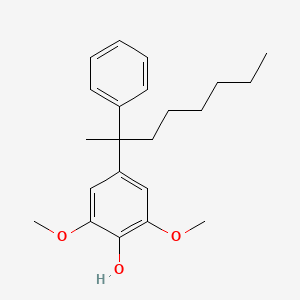
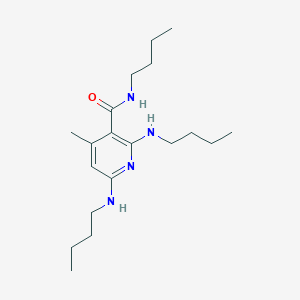
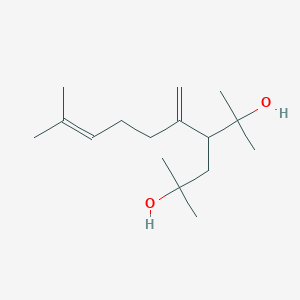
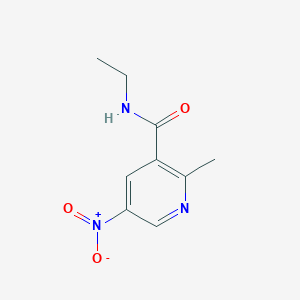
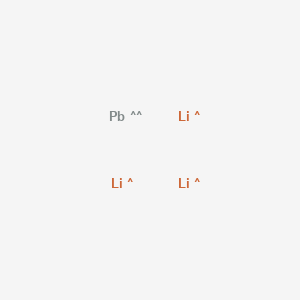
![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)
